3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
The compound 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a nitroaromatic sulfanyl derivative functionalized with a trifluoromethyl group and an O-(2,6-dichlorobenzyl)oxime moiety.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O3S/c22-17-5-2-6-18(23)16(17)12-31-27-11-13-7-8-20(19(9-13)28(29)30)32-15-4-1-3-14(10-15)21(24,25)26/h1-11H,12H2/b27-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPSHUQQZGVTQ-LUOAPIJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the Trifluoromethyl Group:
Formation of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through a formylation reaction.
Oxime Formation: The final step involves the reaction of the carbaldehyde with hydroxylamine to form the oxime.
Chemical Reactions Analysis
3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The oxime group can be hydrolyzed to form the corresponding aldehyde.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared to five analogs from the evidence, focusing on substituent differences and their implications:
| Compound CAS No. | Key Substituents | Molecular Weight (Calculated) | Notable Features |
|---|---|---|---|
| Main Compound | 3-NO₂, 4-[3-(CF₃)C₆H₄-S], O-(2,6-Cl₂C₆H₃CH₂)Oxime | ~478.8 g/mol | Strong electron-withdrawing trifluoromethyl and nitro groups enhance electrophilicity. |
| 477851-93-7 | 4-[4-ClC₆H₄-S], 3-NO₂, O-(2,6-Cl₂C₆H₃CH₂)Oxime | ~453.3 g/mol | Chlorophenyl sulfanyl group increases lipophilicity but reduces steric bulk vs. CF₃. |
| 478039-27-9 | 2-(4-Cl-3-FC₆H₃O), O-(2,6-Cl₂C₆H₃CH₂)Oxime | ~425.2 g/mol | Fluoro-chlorophenoxy substitution may improve metabolic stability. |
| 338976-74-2 | 3-(4-BrC₆H₄)-3-oxopropanal, O-(2,6-Cl₂C₆H₃CH₂)Oxime | ~441.6 g/mol | Bromophenyl ketone introduces polar carbonyl, altering reactivity. |
| 339023-31-3 | 6-[(4-ClC₆H₄CH₂)S]imidazo[2,1-b][1,3]thiazole, O-(2,6-Cl₂C₆H₃CH₂)Oxime | ~504.9 g/mol | Heterocyclic thiazole core may enhance binding to enzymatic targets. |
Key Observations:
Electron-Withdrawing Groups : The main compound’s trifluoromethyl group (CF₃) provides stronger electron withdrawal than chloro (Cl) or bromo (Br) substituents in analogs like 477851-93-7 or 338976-74-2. This likely increases its electrophilicity, favoring reactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .
Steric Effects: The bulkier CF₃ group in the main compound may reduce binding affinity compared to smaller substituents (e.g., 478039-27-9’s fluoro-chlorophenoxy group), but this could be offset by stronger electronic interactions.
Functional Group Synergy
- Oxime Moiety: All compounds share the O-(2,6-dichlorobenzyl)oxime group, which is critical for forming stable Schiff base adducts with target proteins. The dichlorobenzyl group enhances resistance to enzymatic hydrolysis compared to non-halogenated analogs .
- Sulfanyl vs.
Research Implications and Hypotheses
While experimental data (e.g., IC₅₀ values, pharmacokinetics) are unavailable in the evidence, structural comparisons suggest:
- The main compound’s trifluoromethyl group may confer superior bioactivity in environments requiring strong electrophilic character (e.g., herbicide or protease inhibitor design).
- Analogs like 338976-74-2 (bromophenyl ketone) could serve as precursors for further derivatization due to their reactive carbonyl group.
Biological Activity
3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a compound of interest due to its potential biological activities. This article aims to explore its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological effects and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₉Cl₂F₃N₂O₂S
- Molecular Weight : 364.19 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Sulfide : Reaction between 3-(trifluoromethyl)phenyl and a suitable sulfide precursor.
- Nitration : Introduction of the nitro group at the appropriate position on the benzene ring.
- Oxime Formation : Reacting the aldehyde with 2,6-dichlorobenzylamine to form the oxime.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted benzenes have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group may enhance this activity through mechanisms involving interference with bacterial DNA synthesis.
Anticancer Activity
Research has indicated that compounds containing nitro and trifluoromethyl groups can exhibit anticancer properties. A study focusing on related compounds demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound may involve:
- Nitro Group Reduction : The nitro group can be reduced to an amino group in biological systems, which may lead to the formation of reactive intermediates that interact with cellular macromolecules.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various nitro-substituted compounds against E. coli and found that those with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
- Cytotoxicity Assessment : In vitro tests on breast cancer cell lines showed that derivatives similar to this compound caused significant reductions in cell viability at concentrations as low as 10 µM .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₉Cl₂F₃N₂O₂S |
| Molecular Weight | 364.19 g/mol |
| Antimicrobial Activity | Active against E. coli, S. aureus |
| Anticancer Activity | Cytotoxic effects on breast cancer cells |
| Mechanism of Action | Nitro group reduction; ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
